2-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)-4,5-difluorobenzenecarboxamide
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Overview
Description
2-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)-4,5-difluorobenzenecarboxamide is a complex organic compound with a unique structure that includes chloro, cyano, methylsulfonyl, and difluorobenzenecarboxamide groups
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been found to target enzymes such as5-lipoxygenase (5-LOX) . 5-LOX is a key enzyme in the biosynthesis of leukotrienes, bioactive lipids that have been implicated in a variety of inflammatory responses.
Mode of Action
It is likely that it interacts with its target enzyme, potentially inhibiting its activity and thereby disrupting the production of leukotrienes .
Biochemical Pathways
The compound may affect the leukotriene biosynthesis pathway by inhibiting the activity of 5-LOX. This could lead to a decrease in the production of leukotrienes, potentially reducing inflammation and other related responses .
Result of Action
If it does indeed inhibit 5-lox, it could potentially reduce inflammation and other related responses by decreasing the production of leukotrienes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)-4,5-difluorobenzenecarboxamide typically involves multiple steps. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . The process may involve stirring without solvent at room temperature or at elevated temperatures, such as 70°C, to yield the desired cyanoacetamide derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)-4,5-difluorobenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the cyano or chloro groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and cyano positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)-4,5-difluorobenzenecarboxamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide: A structurally similar compound with a methylsulfanyl group instead of a methylsulfonyl group.
N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide: Another compound with similar functional groups but a different core structure.
Uniqueness
2-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)-4,5-difluorobenzenecarboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its difluorobenzenecarboxamide core and the presence of both cyano and methylsulfonyl groups make it distinct from other similar compounds.
Properties
IUPAC Name |
2-chloro-N-(3-cyano-4-methylsulfonylphenyl)-4,5-difluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF2N2O3S/c1-24(22,23)14-3-2-9(4-8(14)7-19)20-15(21)10-5-12(17)13(18)6-11(10)16/h2-6H,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAPOTJTYJUSRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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